2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core, a 4-chlorophenyl group, and a 1,4-thiazinan-4-ylmethyl substituent
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine is the human microtubule affinity regulating kinase (MARK4) . MARK4 plays crucial roles in cell-cycle progression such as G1/S transition and regulation of microtubule dynamics .
Mode of Action
This compound interacts with MARK4, inhibiting its function . This interaction results in changes to cell-cycle progression and microtubule dynamics .
Biochemical Pathways
The inhibition of MARK4 by this compound affects the cell-cycle progression pathway . This can lead to downstream effects such as the disruption of the G1/S transition and alteration of microtubule dynamics .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of MARK4, disruption of cell-cycle progression, and alteration of microtubule dynamics . These effects contribute to its potential anti-cancer roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the imidazo[1,2-a]pyridine intermediate.
Attachment of the 1,4-Thiazinan-4-ylmethyl Group: This can be done via a Mannich reaction, where formaldehyde and a secondary amine (such as thiazine) are used to introduce the thiazinan-4-ylmethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the 4-chlorophenyl group or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to varied biological activities and chemical properties.
Thiazine Derivatives: Compounds with the thiazine ring system, which may exhibit different pharmacological profiles.
Uniqueness
2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. The presence of the 4-chlorophenyl group and the thiazinan-4-ylmethyl substituent can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STESNBNKMJEHDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324083 | |
Record name | 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338401-73-3 | |
Record name | 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.